
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide has a wide range of applications in scientific research. It can be used as a catalyst in organic synthesis and as a reagent in peptide synthesis. It can also be used as a ligand in coordination chemistry, as a building block in organic synthesis, and as a precursor in the synthesis of biologically active compounds. Additionally, this compound is used as a surfactant in the preparation of emulsions and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide acts as a catalyst in organic reactions by activating the reaction intermediates and promoting the formation of the desired product. In peptide synthesis, it acts as a reagent by forming a peptide bond between two amino acids. In coordination chemistry, it acts as a ligand by binding to a metal ion and forming a coordination complex. In organic synthesis, it acts as a building block by providing the necessary components for the synthesis of more complex molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to have cytotoxic and anticancer properties, as well as the ability to inhibit the growth of certain cancer cell lines. Additionally, this compound has been shown to have anticonvulsant, anxiolytic, and antinociceptive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. Additionally, it has a low toxicity, making it safe to handle in the laboratory. However, there are a few limitations to its use in laboratory experiments. It is sensitive to light and air, and it is not soluble in many common solvents.
Direcciones Futuras
There are several potential future directions for the use of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide. It could be used as a drug delivery system, as a reagent in organic synthesis, or as a building block in the synthesis of novel molecules. Additionally, it could be used in the synthesis of polymers or as a catalyst in the production of specialty chemicals. Finally, it could be used as a ligand in coordination chemistry or as a surfactant in the preparation of emulsions.
Safety and Hazards
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICHEFVTIEEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


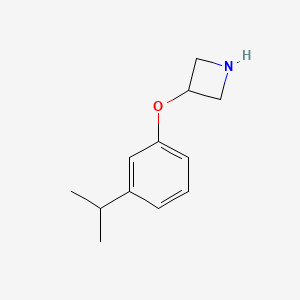
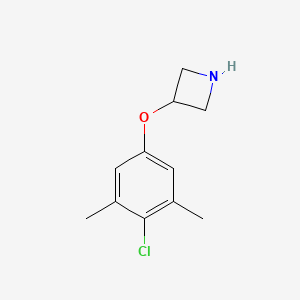
![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)
![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)
![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)
![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)
![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395497.png)
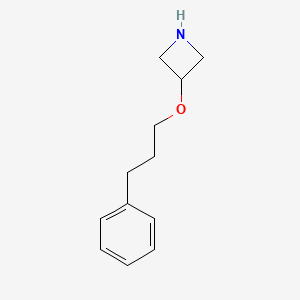
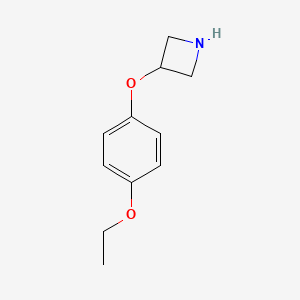

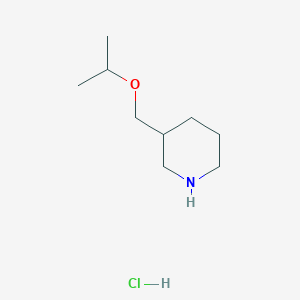
![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)
![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)
